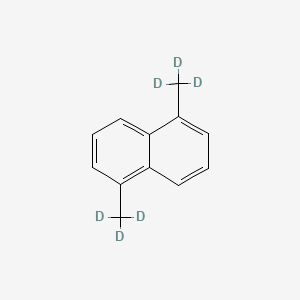

1,5-Di(methyl-d3)-naphthalene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,5-Di(methyl-d3)-naphthalene is a deuterated derivative of naphthalene, where the hydrogen atoms in the methyl groups are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and spectroscopic studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Di(methyl-d3)-naphthalene typically involves the deuteration of 1,5-dimethylnaphthalene. This can be achieved through several methods, including:

Catalytic Deuteration: This method involves the use of a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration of the methyl groups.

Chemical Exchange: Another method involves the exchange of hydrogen atoms with deuterium using deuterated reagents such as deuterated sulfuric acid (D2SO4) or deuterated acetic acid (CD3COOD). This method is often used when catalytic deuteration is not feasible.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity of the deuterated product. The choice of deuterated reagent and reaction conditions is optimized to minimize costs and maximize efficiency.

化学反应分析

Types of Reactions

1,5-Di(methyl-d3)-naphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalene derivatives with functional groups such as carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the naphthalene ring to a more saturated form, such as tetrahydronaphthalene. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The methyl groups in this compound can undergo substitution reactions with various electrophiles. Common reagents include halogens (e.g., bromine, chlorine) and sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

Oxidation: Naphthalene derivatives with carboxylic acids or ketones.

Reduction: Tetrahydronaphthalene or other partially saturated naphthalene derivatives.

Substitution: Halogenated or sulfonylated naphthalene derivatives.

科学研究应用

Analytical Chemistry

1,5-Di(methyl-d3)-naphthalene is extensively used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy. Its deuterated nature allows for distinct signals that facilitate the analysis of complex mixtures and improve the accuracy of quantitative measurements. The isotopic substitution reduces the interference from protons in the sample, making it easier to identify and quantify the compounds of interest.

Environmental Studies

In environmental research, this compound serves as a tracer to study the movement and transformation of naphthalene compounds in various ecosystems. Its unique isotopic signature enables researchers to track its fate and transport in environmental matrices, which is crucial for understanding pollution dynamics and biodegradation processes.

Pharmaceutical Research

The compound is significant in pharmaceutical studies , particularly regarding drug metabolism and pharmacokinetics. Deuterated drugs often exhibit improved metabolic stability due to the kinetic isotope effect, where deuterium substitution slows down metabolic reactions. This property makes this compound valuable for developing new therapeutic agents with enhanced efficacy and reduced side effects.

Material Science

In material science, this compound is investigated for its potential applications in developing deuterated polymers and other advanced materials. The incorporation of deuterium can modify the physical properties of materials, such as thermal stability and mechanical strength, making them suitable for specialized applications in electronics and nanotechnology.

Case Study 1: NMR Applications

A study highlighted the use of this compound as an internal standard in NMR spectroscopy for analyzing complex organic mixtures. The distinct deuterium signals allowed for precise quantification of target compounds in environmental samples, demonstrating its effectiveness in trace analysis.

Case Study 2: Environmental Tracer Studies

Research conducted on soil contamination utilized this compound as a tracer to monitor the biodegradation of naphthalene derivatives. The results indicated significant insights into microbial degradation pathways and rates, contributing to better remediation strategies.

Case Study 3: Drug Development

A pharmaceutical study explored the metabolic pathways of a new drug candidate using this compound to assess its pharmacokinetic profile. The findings showed that deuteration led to a marked reduction in metabolic clearance rates compared to non-deuterated analogs.

作用机制

The mechanism of action of 1,5-Di(methyl-d3)-naphthalene is primarily related to its isotopic properties. The presence of deuterium atoms can influence the compound’s chemical reactivity, stability, and interaction with other molecules. In NMR spectroscopy, the deuterium atoms provide distinct signals that can be used to study the compound’s structure and dynamics. In pharmaceutical research, the deuterium atoms can slow down the metabolic degradation of the compound, leading to improved drug efficacy and reduced side effects.

相似化合物的比较

Similar Compounds

1,5-Dimethylnaphthalene: The non-deuterated version of 1,5-Di(methyl-d3)-naphthalene, commonly used in organic synthesis and as a precursor for other naphthalene derivatives.

1,4-Dimethylnaphthalene: Another isomer of dimethylnaphthalene with similar chemical properties but different substitution pattern.

1,5-Diethyl-naphthalene: A compound with ethyl groups instead of methyl groups, used in similar applications but with different physical and chemical properties.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct isotopic properties that are beneficial in various analytical and research applications. The deuterium atoms can influence the compound’s chemical reactivity, stability, and interaction with other molecules, making it a valuable tool in scientific research.

生物活性

1,5-Di(methyl-d3)-naphthalene is a deuterated derivative of naphthalene, which has been studied for its biological activities, particularly in toxicology and pharmacology. Its structure allows for unique interactions within biological systems, making it a subject of interest in various research fields.

This compound is characterized by the presence of two methyl groups at the 1 and 5 positions of the naphthalene ring, with deuterium isotopes replacing hydrogen atoms. This modification can influence its metabolic pathways and biological interactions.

Toxicity

Research indicates that naphthalene and its derivatives, including this compound, exhibit significant toxicity, particularly affecting respiratory systems. Studies have shown that exposure can lead to cellular necrosis in bronchiolar epithelium in animal models. For instance, inhalation studies demonstrated that methylnaphthalenes can cause damage to Clara cells and ciliated cells in the lungs of mice and rats .

The biological activity of this compound is primarily linked to its ability to interact with cellular components. The compound may undergo metabolic activation leading to the formation of reactive metabolites that can bind to proteins and nucleic acids, thereby disrupting normal cellular functions. This interaction is believed to be responsible for the observed cytotoxic effects .

Case Study 1: Pulmonary Toxicity

A systematic review highlighted that methylnaphthalenes, including this compound, were tested for pulmonary toxicity in various animal models. Inhalation exposure resulted in significant morphological changes in airway epithelial cells. The severity of lung lesions was dose-dependent, with higher concentrations leading to more pronounced damage .

Research Findings

属性

IUPAC Name |

1,5-bis(trideuteriomethyl)naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3-8H,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDBCEWUYXVGCQ-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C2C=CC=C(C2=CC=C1)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。